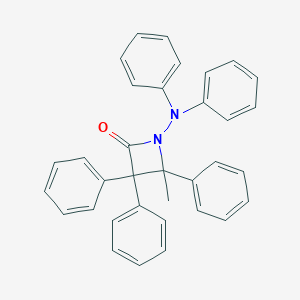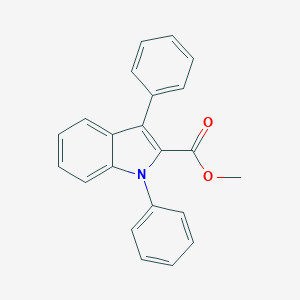![molecular formula C12H16N2O7 B371943 2-(HYDROXYMETHYL)-6-[(2-NITROPHENYL)AMINO]OXANE-3,4,5-TRIOL](/img/structure/B371943.png)
2-(HYDROXYMETHYL)-6-[(2-NITROPHENYL)AMINO]OXANE-3,4,5-TRIOL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(HYDROXYMETHYL)-6-[(2-NITROPHENYL)AMINO]OXANE-3,4,5-TRIOL is a complex organic compound characterized by its unique structure, which includes a tetrahydropyran ring substituted with hydroxymethyl and nitrophenylamino groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(HYDROXYMETHYL)-6-[(2-NITROPHENYL)AMINO]OXANE-3,4,5-TRIOL typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the cyclization of a suitable diol precursor under acidic conditions.
Introduction of the Hydroxymethyl Group: This step often involves the hydroxymethylation of the tetrahydropyran ring using formaldehyde and a base.
Attachment of the Nitro-Phenylamino Group: This can be accomplished through a nucleophilic aromatic substitution reaction, where a nitrophenylamine is reacted with the hydroxymethylated tetrahydropyran under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process.
化学反应分析
Types of Reactions
2-(HYDROXYMETHYL)-6-[(2-NITROPHENYL)AMINO]OXANE-3,4,5-TRIOL can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, iron powder in acidic conditions, or other reducing agents.
Substitution: Various nucleophiles, such as halides, thiols, or amines, under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted tetrahydropyran derivatives.
科学研究应用
2-(HYDROXYMETHYL)-6-[(2-NITROPHENYL)AMINO]OXANE-3,4,5-TRIOL has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-(HYDROXYMETHYL)-6-[(2-NITROPHENYL)AMINO]OXANE-3,4,5-TRIOL involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenylamino group may play a crucial role in binding to these targets, while the hydroxymethyl and tetrahydropyran moieties contribute to the overall stability and solubility of the compound. The exact pathways and molecular targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
Ortho-Nitrophenyl-β-galactoside: A compound with a similar nitrophenyl group, used as a substrate for detecting β-galactosidase activity.
Nitrophenylamino-tetrahydropyran Derivatives: Other derivatives with variations in the substituents on the tetrahydropyran ring.
Uniqueness
2-(HYDROXYMETHYL)-6-[(2-NITROPHENYL)AMINO]OXANE-3,4,5-TRIOL is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its hydroxymethyl and nitrophenylamino groups provide versatility in chemical modifications, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C12H16N2O7 |
|---|---|
分子量 |
300.26g/mol |
IUPAC 名称 |
2-(hydroxymethyl)-6-(2-nitroanilino)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H16N2O7/c15-5-8-9(16)10(17)11(18)12(21-8)13-6-3-1-2-4-7(6)14(19)20/h1-4,8-13,15-18H,5H2 |
InChI 键 |
PKPQWHJLNLCBIJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC2C(C(C(C(O2)CO)O)O)O)[N+](=O)[O-] |
规范 SMILES |
C1=CC=C(C(=C1)NC2C(C(C(C(O2)CO)O)O)O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![12-Phenyl-5,6,7,12-tetrahydrobenzo[6,7]cyclohepta[1,2-b]indole](/img/structure/B371861.png)




![2,21-dioxa-10,13-diazapentacyclo[11.8.0.01,10.03,8.015,20]henicosa-3,5,7,15,17,19-hexaene-9,14-dione](/img/structure/B371870.png)

![1',7',7'-trimethyl-2,3-dihydrospiro(4H-1,3-benzoxazine-2,2'-bicyclo[2.2.1]heptane)-4-one](/img/structure/B371874.png)
![1~3a~,1~4~,1~5~,1~9b~-tetrahydro-2-aza-1~1~H-3(1,2)-benzena-1(3a,9b)-benzo[g]indolacyclopropaphane-1~2~,1~3~-dione](/img/structure/B371878.png)
![3-[(2-aminophenyl)imino]-1-(diphenylamino)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B371879.png)
![N-methyl-N-(3-methyl-2-phenyl-1H-pyrrolo[2,3-b]quinoxalin-1-yl)-N-phenylamine](/img/structure/B371880.png)


![1~8~-Phenyl-1~1~,1~3a~,1~8~,1~8a~-tetrahydro-2(1,2)-benzena-1(3a,8a)-pyrrolo[2,3-b]indolacyclopropaphane-1~2~,1~3~-dione](/img/structure/B371885.png)
